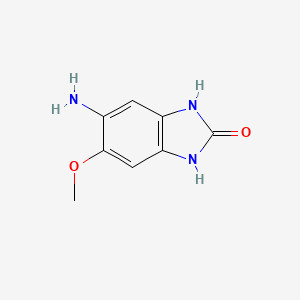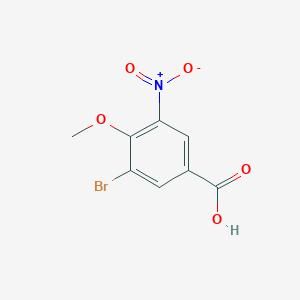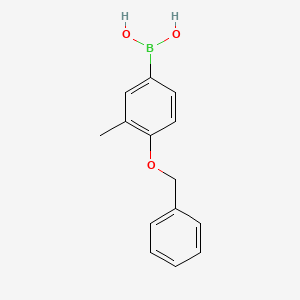
4-苄氧基-3-甲基苯基硼酸
描述
4-Benzyloxy-3-methylphenylboronic acid is an organic compound with the molecular formula C14H15BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a benzyloxy group at the 4-position and a methyl group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
科学研究应用
4-Benzyloxy-3-methylphenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4-Benzyloxy-3-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of compounds synthesized through this process .
Result of Action
The action of 4-Benzyloxy-3-methylphenylboronic acid results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 4-Benzyloxy-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially affect the action of the compound .
生化分析
Biochemical Properties
4-Benzyloxy-3-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of transient complexes with palladium catalysts, which are essential for the transmetalation step in the Suzuki-Miyaura coupling .
Cellular Effects
The effects of 4-Benzyloxy-3-methylphenylboronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . Additionally, 4-Benzyloxy-3-methylphenylboronic acid can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, 4-Benzyloxy-3-methylphenylboronic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . This compound can also bind to specific sites on DNA or RNA, influencing gene expression by either promoting or inhibiting the transcription of certain genes . These binding interactions are critical for the compound’s biochemical activity and its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxy-3-methylphenylboronic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Benzyloxy-3-methylphenylboronic acid is relatively stable under recommended storage conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of 4-Benzyloxy-3-methylphenylboronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 4-Benzyloxy-3-methylphenylboronic acid can lead to adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
4-Benzyloxy-3-methylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . For example, it may inhibit or activate enzymes responsible for the synthesis or degradation of specific metabolites, leading to changes in metabolite levels within the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and its impact on cellular function.
Transport and Distribution
The transport and distribution of 4-Benzyloxy-3-methylphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, certain transporters may facilitate the uptake of 4-Benzyloxy-3-methylphenylboronic acid into cells, while binding proteins may sequester it in specific organelles or cellular regions . These processes are essential for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Benzyloxy-3-methylphenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects . The activity and function of 4-Benzyloxy-3-methylphenylboronic acid are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3-methylphenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-benzyloxy-3-methylphenyl bromide.
Borylation Reaction: The key step involves the borylation of 4-benzyloxy-3-methylphenyl bromide using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of 4-Benzyloxy-3-methylphenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .
化学反应分析
Types of Reactions
4-Benzyloxy-3-methylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Hydroxyl derivatives.
相似化合物的比较
4-Benzyloxy-3-methylphenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the benzyloxy and methyl substituents, making it less sterically hindered and potentially less selective in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and solubility.
3-Methoxyphenylboronic Acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group at the 3-position, affecting its electronic properties.
The unique combination of the benzyloxy and methyl groups in 4-Benzyloxy-3-methylphenylboronic acid imparts distinct steric and electronic properties, making it a valuable reagent in specific synthetic applications .
属性
IUPAC Name |
(3-methyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXFEWQLALNXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590560 | |
| Record name | [4-(Benzyloxy)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338454-30-1 | |
| Record name | [4-(Benzyloxy)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-methylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)






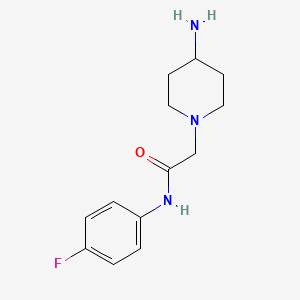

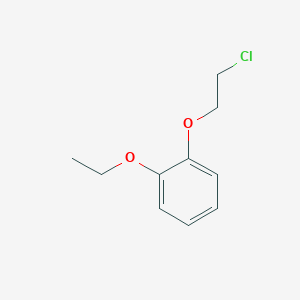
![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)
